1-(2-fluorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine
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Description
The compound “1-(2-fluorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine” is a complex organic molecule that contains a piperazine ring, a fluorophenyl group, and a methylfuryl group . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The fluorophenyl group is a phenyl ring (a six-membered carbon ring with alternating double bonds) with a fluorine atom attached, and the methylfuryl group is a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a methyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, the fluorophenyl group, and the methylfuryl group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the piperazine ring, the fluorophenyl group, and the methylfuryl group. The nitrogen atoms in the piperazine ring, the fluorine atom in the fluorophenyl group, and the oxygen atom in the furan ring would all be potential sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could impart basicity, while the fluorophenyl and methylfuryl groups could contribute to the compound’s overall polarity .Future Directions
The potential applications and future directions for research on this compound would depend on its biological activity and physical and chemical properties. Given the known activities of other piperazine derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c1-13-6-7-14(20-13)12-18-8-10-19(11-9-18)16-5-3-2-4-15(16)17/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFWBBTPKCKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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